(1R,2S)-2-Methyl-cyclopropylamine
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Overview
Description
(1R,2S)-2-Methyl-cyclopropylamine: is a chiral amine with a cyclopropane ring substituted with a methyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-Methyl-cyclopropylamine can be achieved through several methods. One common approach involves the cyclopropanation of an appropriate alkene followed by amination. For instance, the cyclopropanation of an alkene using a diazo compound in the presence of a catalyst such as rhodium or copper can yield a cyclopropane intermediate. This intermediate can then be subjected to amination using reagents like ammonia or amines under suitable conditions to obtain this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions followed by amination. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, enantioselective synthesis methods, such as the use of chiral catalysts or chiral auxiliaries, can be employed to obtain the desired enantiomer with high purity.
Chemical Reactions Analysis
Types of Reactions: (1R,2S)-2-Methyl-cyclopropylamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding amine or alkane using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Amines, alkanes.
Substitution: Halogenated or alkoxylated cyclopropyl derivatives.
Scientific Research Applications
Chemistry: (1R,2S)-2-Methyl-cyclopropylamine is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition studies. Its ability to interact with specific enzymes makes it a valuable tool in understanding enzyme mechanisms and developing enzyme inhibitors.
Medicine: The compound is investigated for its potential therapeutic applications. Its structural features make it a candidate for the development of drugs targeting specific biological pathways, such as neurotransmitter regulation or enzyme inhibition.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and chiral properties make it valuable in the production of enantiomerically pure compounds.
Mechanism of Action
The mechanism of action of (1R,2S)-2-Methyl-cyclopropylamine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific enzymes, depending on its binding affinity and the nature of the enzyme. The cyclopropane ring and the amino group play crucial roles in its binding interactions, influencing the compound’s overall activity and specificity.
Comparison with Similar Compounds
(1R,2S)-2-Phenylcyclopropylamine: Similar in structure but with a phenyl group instead of a methyl group.
(1R,2S)-2-(3,4-Difluorophenyl)-cyclopropylamine: Contains a difluorophenyl group, used in the synthesis of pharmaceuticals like Ticagrelor.
(1R,2S)-2-Isopropylcyclopropylamine: Has an isopropyl group, used in various chemical syntheses.
Uniqueness: (1R,2S)-2-Methyl-cyclopropylamine is unique due to its specific chiral configuration and the presence of a methyl group, which influences its reactivity and interaction with molecular targets. This makes it distinct from other cyclopropylamines with different substituents, providing unique opportunities for its application in synthesis and research.
Properties
IUPAC Name |
(1R,2S)-2-methylcyclopropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N/c1-3-2-4(3)5/h3-4H,2,5H2,1H3/t3-,4+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTANBUURZFYHD-IUYQGCFVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
71.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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